Flortaucipir F-18

Description

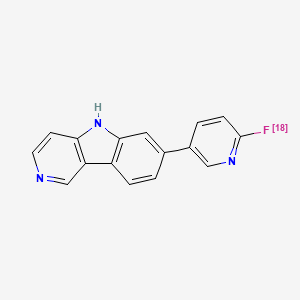

Structure

3D Structure

Properties

Key on ui mechanism of action |

Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. |

|---|---|

CAS No. |

1522051-90-6 |

Molecular Formula |

C16H10FN3 |

Molecular Weight |

262.27 g/mol |

IUPAC Name |

7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |

InChI Key |

GETAAWDSFUCLBS-SJPDSGJFSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Tau-Binding Mechanism of Flortaucipir F-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action behind Flortaucipir F-18, a key radiopharmaceutical agent for positron emission tomography (PET) imaging of tau protein aggregates in the brain. We will delve into its binding characteristics, selectivity, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.

Core Mechanism: Targeting Pathological Tau Aggregates

This compound is a radiolabeled imaging agent designed to selectively bind to aggregated tau protein, a hallmark pathology of Alzheimer's disease and other tauopathies.[1] Its primary target is the paired helical filament (PHF) tau found in intracellular neurofibrillary tangles (NFTs).[1][2] The lipophilic nature of Flortaucipir allows it to readily cross the blood-brain barrier, after which it binds with high affinity to the beta-sheet structures characteristic of these pathological tau aggregates.[3] The fluorine-18 (B77423) isotope emits positrons, which are detected by a PET scanner, enabling the visualization and quantification of tau pathology in the living brain.

Binding Affinity and Kinetics

In vitro studies using autoradiography on human brain tissue from patients with Alzheimer's disease have demonstrated that this compound binds to PHF tau with a high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range. This high affinity is crucial for achieving a strong signal-to-noise ratio in PET imaging.

Kinetic binding studies have further characterized the interaction between Flortaucipir and its targets. While the association rates (kon) for Flortaucipir binding to both PHF tau and the off-target monoamine oxidase A (MAO-A) are similar, the dissociation rate (koff) from MAO-A is significantly faster.[3] This rapid dissociation from MAO-A contributes to a more specific and stable signal from the intended tau target during the typical PET imaging window.

Quantitative Binding Characteristics

The following tables summarize the key quantitative data regarding this compound's binding affinity, selectivity, and kinetics, compiled from various in vitro and in vivo studies.

| Target | Dissociation Constant (Kd) | Reference |

| Paired Helical Filament (PHF) Tau | ~0.5 nM | [4] |

| Recombinant MAO-B | 37 ± 1.8 nM (for [18F]THK5351, for comparison) | [3] |

| Off-Target | Inhibition Constant (IC50) | Reference |

| MAO-A | 0.25 µM (Clorgyline), 0.78 µM (Fluoroethyl-harmol) | |

| MAO-B | 1.3 µM (to block Safinamide binding) | [3] |

| Ligand-Protein Pair | Association Rate (kon) (M⁻¹min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Reference |

| [18F]Flortaucipir : PHF Tau | 1.8E07 - 3.9E07 | ~8-9 times slower than [18F]Flortaucipir:MAO-A | [3] |

| [18F]Flortaucipir : MAO-A | 1.8E07 - 3.9E07 | ~8-9 times faster than [18F]Flortaucipir:PHF Tau | [3] |

| [18F]Fluoroethyl-harmol : MAO-A | 1.8E07 - 3.9E07 | Slower than [18F]Flortaucipir:MAO-A | [3] |

Selectivity Profile: On-Target versus Off-Target Binding

A critical aspect of any imaging agent is its selectivity for the intended target over other potential binding sites. While this compound shows high affinity for aggregated tau, it is not entirely devoid of off-target binding. This non-specific binding can complicate image interpretation, particularly in regions where tau pathology is not expected in the early stages of Alzheimer's disease.

Primary Off-Target Sites Include:

-

Monoamine Oxidase (MAO): In vitro studies have shown that Flortaucipir can bind to both MAO-A and MAO-B, although with lower affinity compared to its binding to tau.[2][3] However, the clinical significance of this binding is thought to be minimal due to the faster dissociation rate from MAO-A and the relatively low density of MAO-B in cortical regions.[3]

-

Neuromelanin: Binding to neuromelanin-containing cells has been observed, which can lead to signal in areas like the substantia nigra.[2][5]

-

Iron and Melanin: Flortaucipir has also been reported to bind to iron and melanin-containing cells.[2][5]

-

Choroid Plexus and Striatum: Off-target binding is also frequently observed in the choroid plexus and striatum.

It is important to note that this compound has a low affinity for amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease that often co-exists with tau pathology.[1] This selectivity is crucial for distinguishing between these two distinct pathologies in the brain.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding of this compound.

In Vitro Autoradiography with Human Brain Tissue

This technique is used to visualize the distribution and quantify the binding of radiolabeled ligands in tissue sections.

Methodology:

-

Tissue Preparation: Frozen human brain tissue sections (typically 10 µm thick) from confirmed Alzheimer's disease cases and healthy controls are used. The sections are fixed, often with methanol.[5]

-

Pre-incubation: The tissue sections are pre-incubated in a buffer solution (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgCl₂ at pH 7.4) for approximately 30 minutes at room temperature.[6]

-

Incubation: The sections are then incubated with a solution containing [18F]Flortaucipir (e.g., ~22.31 MBq) in the buffer for a specified period (e.g., 150 minutes).[6] To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a competing, non-radiolabeled compound.

-

Washing: Following incubation, the slides are washed in buffer to remove unbound radioligand. The stringency of the wash (e.g., with or without ethanol) can influence the detection of off-target binding.[6]

-

Imaging: The dried slides are then exposed to a phosphor imaging screen or autoradiography film.

-

Analysis: The resulting images are digitized and analyzed to quantify the binding density in different brain regions.

In Vivo PET Imaging for Tau Quantification

PET imaging with this compound allows for the non-invasive visualization and quantification of tau pathology in living subjects.

Methodology:

-

Patient Preparation: Patients are typically instructed to be well-hydrated before and after the scan.[7]

-

Radiotracer Administration: A bolus injection of this compound (typically around 10.0 mCi or 370 MBq) is administered intravenously.[7]

-

Uptake Period: There is an uptake period of approximately 80 to 100 minutes to allow for the tracer to distribute in the brain and bind to tau aggregates.[7]

-

Image Acquisition: The patient is positioned in the PET scanner, and a static scan of the brain is acquired for a duration of about 20 minutes.[7]

-

Image Reconstruction and Analysis: The acquired data is reconstructed into 3D images. For quantitative analysis, the images are often co-registered with a structural MRI. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with low expected tau binding, such as the cerebellum gray matter. Various SUVR cutoff values have been proposed to define tau positivity.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action and experimental workflow of this compound.

Caption: this compound binding to on-target tau and off-target sites.

Caption: Workflow for in vitro and in vivo this compound experiments.

References

- 1. 18F-Flortaucipir PET/MRI Correlations in Nonamnestic and Amnestic Variants of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

In-Vitro Characterization of Flortaucipir F-18 Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Flortaucipir F-18, a radiotracer for positron emission tomography (PET) imaging of tau pathology in the brain. The document details the binding properties of this compound to its primary target, paired helical filament (PHF) tau, as well as its interactions with known off-target sites. Methodologies for key experimental procedures are outlined, and quantitative binding data are presented for comparative analysis.

Overview of this compound Binding Profile

This compound is a PET radiotracer designed to bind to aggregated tau in the form of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD)[1][2][3]. In-vitro studies have demonstrated its high affinity for PHF-tau[4][5]. However, like many first-generation tau tracers, this compound exhibits off-target binding to other structures in the brain, which can complicate the interpretation of PET images[2][3][6][7][8].

The primary off-target binding sites for this compound identified through in-vitro studies include monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[1][2][3][9][10]. Additionally, binding to neuromelanin, melanin-containing cells, and areas of hemorrhage has been reported[2][3][6]. While in-vitro binding to MAO-A has been observed, in-vivo studies in rats did not show significant binding, suggesting a fast dissociation rate that may not substantially impact the PET signal in cortical areas relevant for AD diagnosis[1][9][10]. The binding to MAO-B is considered weak and occurs at higher concentrations[1][9][10].

Quantitative Binding Data

The following table summarizes the quantitative data from in-vitro studies characterizing the binding of this compound to its on-target and off-target sites.

| Target | Ligand | Assay Type | Preparation | K_d (nM) | IC_50 (µM) | Reference |

| On-Target | ||||||

| Paired Helical Filament (PHF) Tau | [18F]Flortaucipir | Autoradiography | Alzheimer's disease human brain tissue | High Affinity | - | [4][5] |

| Off-Target | ||||||

| Monoamine Oxidase A (MAO-A) | [18F]Flortaucipir | Saturation Binding | Human microsomal preparation | 2.0 | - | [9] |

| Monoamine Oxidase B (MAO-B) | Flortaucipir | Competition Binding (blocking safinamide (B1662184) binding) | Human microsomal preparation | - | 1.3 | [1][9][10] |

Experimental Protocols

Detailed methodologies for the in-vitro characterization of this compound binding are provided below.

Autoradiography on Human Brain Tissue

This protocol is designed to assess the specific binding of [18F]Flortaucipir to tau aggregates in postmortem human brain tissue.

Materials:

-

Frozen human brain tissue slices (e.g., frontal cortex, striatum) from Alzheimer's disease and control donors.

-

[18F]Flortaucipir.

-

Non-radioactive Flortaucipir (for blocking).

-

Wash buffers: 30% and 70% Ethanol (EtOH) in water.

-

Phosphate-buffered saline (PBS).

-

Phosphor imaging plates and scanner.

Procedure:

-

Tissue Preparation: Mount frozen brain tissue sections onto microscope slides.

-

Incubation: Incubate the tissue sections with a solution containing [18F]Flortaucipir in PBS. For non-specific binding determination, co-incubate adjacent sections with an excess of non-radioactive Flortaucipir.

-

Washing (Stringent Conditions):

-

Wash the slides in 30% EtOH.

-

Follow with a wash in 70% EtOH to reduce non-specific binding[9].

-

-

Drying: Air-dry the washed slides.

-

Imaging: Expose the dried slides to phosphor imaging plates.

-

Data Analysis: Scan the imaging plates and quantify the autoradiographic signal. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Saturation Binding Assay for MAO-A

This protocol determines the dissociation constant (K_d) of [18F]Flortaucipir for MAO-A.

Materials:

-

Human microsomal preparation containing MAO-A.

-

[18F]Flortaucipir in increasing concentrations.

-

Non-radioactive Flortaucipir or a specific MAO-A inhibitor (e.g., clorgyline) for non-specific binding determination.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate the microsomal preparation with increasing concentrations of [18F]Flortaucipir. For each concentration, prepare a corresponding tube with an excess of non-radioactive Flortaucipir or a specific MAO-A inhibitor to determine non-specific binding.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding (total minus non-specific) against the concentration of [18F]Flortaucipir. Determine the K_d and B_max (maximum number of binding sites) by non-linear regression analysis of the saturation curve.

Competition Binding Assay for MAO-B

This protocol determines the half-maximal inhibitory concentration (IC_50) of Flortaucipir for MAO-B.

Materials:

-

Human microsomal preparation containing MAO-B.

-

A specific MAO-B radioligand (e.g., [3H]-safinamide).

-

Non-radioactive Flortaucipir in increasing concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the microsomal preparation with a fixed concentration of the MAO-B radioligand and increasing concentrations of non-radioactive Flortaucipir.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Flortaucipir concentration. Determine the IC_50 value using non-linear regression.

Visualized Workflows and Binding Logic

The following diagrams illustrate the experimental workflow and the binding characteristics of this compound.

Caption: Experimental workflow for in-vitro autoradiography of this compound.

Caption: Binding logic of this compound to on-target and off-target sites.

References

- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of in vivo retention of [18f] flortaucipir pet with tau neuropathology in corresponding brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - Universidad Autónoma de Madrid [uam.scimarina.org]

Differentiating Alzheimer's Disease from Other Tauopathies with Flortaucipir F-18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flortaucipir F-18, a radioactive diagnostic agent, has emerged as a critical tool in the in vivo assessment of tau pathology, a hallmark of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the use of this compound positron emission tomography (PET) for differentiating Alzheimer's disease from other neurodegenerative disorders characterized by the accumulation of tau protein (tauopathies). We delve into the quantitative data supporting its diagnostic accuracy, detailed experimental protocols for its application, and the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of therapeutics for neurodegenerative diseases.

Introduction

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a defining pathological feature of Alzheimer's disease and a spectrum of other neurodegenerative conditions collectively known as tauopathies. These include Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and some forms of Frontotemporal Lobar Degeneration (FTLD). While these disorders share a common molecular pathology, the specific isoforms and ultrastructures of the tau aggregates differ. This compound was the first PET tracer approved by the U.S. Food and Drug Administration (FDA) to estimate the density and distribution of paired helical filament (PHF)-tau, the predominant form of tau aggregates in Alzheimer's disease.[1] Its ability to selectively bind to AD-type tau pathology allows for the differentiation of AD from other tauopathies, a crucial step for accurate diagnosis and the development of targeted therapies.

Quantitative Data Presentation

The diagnostic performance of this compound in distinguishing Alzheimer's disease from other neurodegenerative disorders has been evaluated in numerous studies. The following tables summarize key quantitative data from this research.

| Parameter | AD Dementia vs. Non-AD Neurodegenerative Disorders | Reference |

| Sensitivity | 89.9% (95% CI, 84.6%-93.9%) | [2] |

| Specificity | 90.6% (95% CI, 86.3%-93.9%) | [2] |

| Accuracy | 90.3% (95% CI, 87.1%-92.9%) | [2] |

| Area Under the Curve (AUC) | 0.92-0.95 | [3] |

| SUVR Cut-off (Control-derived) | 1.34 | [2] |

| SUVR Cut-off (Youden Index) | 1.27 | [3] |

Table 1: Diagnostic Accuracy of this compound for Alzheimer's Disease Dementia. This table presents the sensitivity, specificity, accuracy, and Area Under the Curve (AUC) for this compound PET in differentiating AD dementia from a combined group of other neurodegenerative disorders. The standardized uptake value ratio (SUVR) cut-off values used to determine positivity are also provided.

| Region of Interest (ROI) | Alzheimer's Disease Dementia (Mean SUVR) | Non-AD Neurodegenerative Disorders (Mean SUVR) | Cognitively Normal Controls (Mean SUVR) | Reference |

| Temporal Meta-ROI | Higher than all other groups (p < .001) | No significant difference from controls | No significant difference from non-AD | [2] |

| Other 4 ROIs | Higher than all other groups (p < .001) | No significant difference from controls | No significant difference from non-AD | [2] |

Table 2: Mean this compound SUVR in Different Diagnostic Groups. This table summarizes the mean standardized uptake value ratio (SUVR) of this compound in key brain regions for individuals with Alzheimer's disease dementia, non-AD neurodegenerative disorders, and cognitively normal controls.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound PET in a research or clinical trial setting, from patient preparation to image analysis.

Patient Preparation

-

Informed Consent: Obtain written informed consent from the participant or their legal representative.

-

Medical History: Collect a thorough medical history, including any neurological or psychiatric conditions and current medications.

-

Exclusion Criteria: Exclude participants with contraindications to PET scanning, such as pregnancy or breastfeeding.

-

Fasting: No specific fasting requirements are necessary for this compound PET imaging.[4]

-

Hydration: Instruct patients to hydrate (B1144303) well before and after the scan to facilitate clearance of the radiotracer.

Radiotracer Administration and Image Acquisition

-

Dosage: Administer a single intravenous bolus injection of 370 MBq (10 mCi) of this compound.[5]

-

Uptake Period: Allow for an uptake period of 80 to 100 minutes post-injection.[5] During this time, the patient should rest comfortably.

-

Patient Positioning: Position the patient supine in the PET scanner with the head in a comfortable headrest to minimize motion.

-

PET Scan: Acquire a 20-minute dynamic PET scan of the brain.[4]

Image Processing and Analysis

-

Image Reconstruction: Reconstruct the PET data using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.

-

Co-registration: Co-register the PET images to a corresponding T1-weighted magnetic resonance imaging (MRI) scan for anatomical referencing.

-

Region of Interest (ROI) Definition: Define regions of interest on the co-registered MRI, including a target region (e.g., temporal meta-ROI) and a reference region (e.g., cerebellar gray matter) for SUVR calculation.

-

SUVR Calculation: Calculate the standardized uptake value ratio (SUVR) by dividing the mean radioactivity concentration in the target ROI by the mean radioactivity concentration in the reference region.

Mandatory Visualizations

Signaling Pathways in Tau Pathology

The hyperphosphorylation and subsequent aggregation of tau protein are complex processes regulated by a network of kinases and phosphatases. Understanding these pathways is crucial for identifying therapeutic targets.

Experimental Workflow for this compound PET Imaging

A standardized workflow is essential for the reliable and reproducible acquisition and analysis of this compound PET data in a clinical trial setting.

Discussion

This compound has demonstrated high sensitivity and specificity in differentiating Alzheimer's disease from other neurodegenerative disorders.[2] Its preferential binding to the paired helical filaments of tau characteristic of AD allows for the in vivo visualization of this core pathology. However, it is important to note that this compound does exhibit some off-target binding, notably in the basal ganglia, choroid plexus, and meninges.[6] This off-target signal can complicate the interpretation of images, particularly in regions adjacent to these structures.

Furthermore, while this compound is a valuable tool for detecting AD-related tauopathy, its utility in other tauopathies is limited. Studies have shown that it does not bind strongly to the 4-repeat (4R) tau isoforms that are predominant in PSP and CBD.[7] This distinction is critical, as it underscores the importance of selecting the appropriate PET tracer based on the suspected underlying pathology. The development of second-generation tau PET tracers with improved affinity for different tau isoforms is an active area of research and holds promise for the differential diagnosis of a wider range of tauopathies.[8]

Conclusion

This compound PET imaging is a powerful and validated biomarker for the in vivo detection of PHF-tau pathology in Alzheimer's disease. Its high diagnostic accuracy makes it an invaluable tool for patient selection in clinical trials, for monitoring disease progression, and for assessing the pharmacodynamic effects of anti-tau therapies. By adhering to standardized experimental protocols and being mindful of its specific binding properties and limitations, researchers and clinicians can effectively leverage this compound to advance our understanding of Alzheimer's disease and accelerate the development of effective treatments.

References

- 1. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]

- 2. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biofinder.se [biofinder.se]

- 4. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship Between 18F-Flortaucipir Uptake and Histologic Lesion Types in 4-Repeat Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]

Preclinical Evaluation of Flortaucipir F-18 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Flortaucipir F-18, a key radiotracer for positron emission tomography (PET) imaging of tau pathology. The following sections detail its binding characteristics, experimental protocols for in vivo and in vitro studies in animal models, and address the critical aspect of off-target binding. This information is intended to support the design and interpretation of preclinical studies aimed at evaluating potential therapeutics for Alzheimer's disease and other tauopathies.

Binding Characteristics of this compound

This compound was developed as a PET tracer that binds with high affinity to paired helical filament (PHF)-tau, a hallmark of Alzheimer's disease.[1][2] Preclinical and clinical studies have demonstrated its utility in estimating the density and distribution of neurofibrillary tangles (NFTs).[1][3] However, a thorough understanding of its binding profile, including off-target interactions, is crucial for accurate interpretation of imaging data.

On-Target Binding to Tau Aggregates

Autoradiography studies on postmortem human brain tissue have confirmed that this compound selectively binds to PHF-tau in NFTs.[4] In vivo PET imaging in patients with Alzheimer's disease shows a distribution pattern of the tracer that correlates well with the known neuropathological staging of tau pathology.[5] While this compound has shown high affinity for the mixed 3-repeat and 4-repeat tau isoforms found in Alzheimer's disease, its binding to the straight filamentous tau seen in other tauopathies, such as progressive supranuclear palsy (PSP), is reported to be lower.[6]

Off-Target Binding

A significant consideration in the use of this compound is its potential for off-target binding, which can complicate the interpretation of PET images. Off-target binding has been observed in several areas, including:

-

Monoamine Oxidases (MAO): In vitro studies have shown that flortaucipir binds to MAO-A with low nanomolar affinity, although with a fast dissociation rate.[1][7] In vivo PET experiments in rats, however, did not show significant binding to MAO-A.[1][7] Direct binding to MAO-B was not detected in vitro, but high concentrations of flortaucipir could block the binding of a MAO-B ligand, suggesting weak interaction at micromolar concentrations.[1][7]

-

Neuromelanin and Melanin-containing Cells: Off-target binding to neuromelanin and melanin-containing cells has been reported.[2]

-

Other Structures: Binding has also been noted in the basal ganglia, choroid plexus, and areas of hemorrhage.[2]

These off-target interactions are important to consider when analyzing this compound PET data, particularly in regions where these structures are prevalent.

Quantitative Data from Preclinical Studies

Quantitative analysis is essential for the objective assessment of this compound uptake and binding in preclinical models. The following tables summarize key quantitative data from in vitro and in vivo animal studies.

Table 1: In Vitro Binding Affinities of Flortaucipir for MAO

| Target | Preparation | Ligand | IC50 (µM) | Kd (nM) | Bmax (pmol/mg protein) | Animal Model/Tissue |

| MAO-A | Human microsomal preparation | Flortaucipir | - | Low nanomolar affinity | - | In vitro |

| MAO-B | Human microsomal preparation | Flortaucipir | 1.3 (blocks safinamide (B1662184) binding) | Not detected | - | In vitro |

| MAO-B | Recombinant | [18F]THK5351 | - | 37 ± 1.8 | 49 ± 6.3 | In vitro |

Data sourced from in vitro binding assays.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparability of preclinical studies using this compound.

In Vivo PET Imaging in Animal Models

While specific protocols vary between laboratories and scanner types, the following provides a general framework for this compound PET imaging in rodent models of tauopathy (e.g., P301S mice).

3.1.1. Animal Preparation:

-

Animals are typically anesthetized for the duration of the scan to minimize motion artifacts. Isoflurane is a commonly used anesthetic.

-

A tail-vein catheter is placed for the intravenous injection of the radiotracer.

-

Body temperature is maintained using a heating pad or lamp.

3.1.2. Radiotracer Administration:

-

A bolus injection of this compound is administered intravenously. The exact dose will depend on the animal model and scanner sensitivity.

3.1.3. PET Scan Acquisition:

-

Dynamic scanning is often performed to assess the kinetic profile of the tracer. A typical dynamic scan might last 60-90 minutes.

-

For quantitative analysis using methods like SUVR, a static scan is typically acquired at a later time point, often 80-100 minutes post-injection.[6]

-

Data is acquired in 3D list mode and subsequently reconstructed.

3.1.4. Image Reconstruction and Analysis:

-

Image reconstruction is performed using algorithms such as Ordered Subsets Expectation Maximization (OSEM).

-

Attenuation correction is applied, often using a CT scan acquired on a PET/CT scanner.

-

The resulting PET images are co-registered with an anatomical imaging modality, such as MRI, for accurate region-of-interest (ROI) definition.

-

Quantitative analysis is performed to determine metrics like SUVR, using a reference region with low specific binding (e.g., cerebellum gray matter).[6]

Autoradiography

Autoradiography is a powerful ex vivo technique to visualize the distribution of radiotracers in tissue sections with high spatial resolution.

3.2.1. Tissue Preparation:

-

Animals are euthanized, and the brain is rapidly extracted and frozen.

-

Cryosections (typically 10-20 µm thick) are prepared and mounted on microscope slides.

3.2.2. Incubation:

-

The tissue sections are incubated with a solution containing this compound at a specific concentration.

-

To determine non-specific binding, a parallel set of sections is incubated with the radiotracer in the presence of a high concentration of a competing non-radioactive ligand.

3.2.3. Washing and Drying:

-

Following incubation, the sections are washed in buffer to remove unbound radiotracer.

-

The slides are then dried.

3.2.4. Imaging:

-

The dried sections are exposed to a phosphor imaging plate or autoradiographic film.

-

The resulting image provides a detailed map of the radiotracer binding sites.

Visualizations

Diagrams illustrating key processes and concepts can aid in the understanding of preclinical this compound evaluation.

Caption: A generalized workflow for a preclinical PET imaging study using this compound in an animal model.

Caption: Schematic illustrating the on-target and off-target binding of this compound.

Conclusion

The preclinical evaluation of this compound in animal models is a critical step in the development of novel therapeutics for tauopathies. A thorough understanding of its binding characteristics, including both on-target and off-target interactions, is paramount for the accurate interpretation of imaging data. The standardized experimental protocols outlined in this guide for in vivo PET imaging and ex vivo autoradiography provide a framework for conducting robust and reproducible preclinical studies. While quantitative data from animal models in the public domain remains somewhat limited, the available information underscores the utility of this compound as a tool for assessing tau pathology. Future preclinical research should aim to further characterize the quantitative profile of this tracer in a wider range of animal models to enhance its translational value.

References

- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of in vivo retention of [18f] flortaucipir pet with tau neuropathology in corresponding brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

Flortaucipir F-18: A Technical Guide to Understanding Alzheimer's Disease Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flortaucipir F-18 is a radioactive diagnostic agent that has become an invaluable tool in the in vivo assessment of tau pathology, a key hallmark of Alzheimer's disease.[1][2] Administered intravenously, this tracer crosses the blood-brain barrier and selectively binds to aggregated tau protein in the form of neurofibrillary tangles (NFTs).[1][3][4] Positron Emission Tomography (PET) imaging utilizing this compound allows for the visualization, quantification, and longitudinal tracking of the density and distribution of these tau deposits in the brains of individuals with cognitive impairment being evaluated for Alzheimer's disease.[2][5] This technical guide provides a comprehensive overview of the role of this compound in elucidating the progression of Alzheimer's disease, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.

Introduction: The Significance of Tau Pathology in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of two key protein pathologies: extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4] While amyloid plaques are an early pathological feature, the density and distribution of NFTs correlate more closely with neuronal dysfunction, cognitive decline, and disease severity in Alzheimer's disease.[6]

Prior to the advent of tau PET tracers like this compound, the assessment of tau pathology was limited to postmortem brain tissue analysis.[5] this compound has revolutionized the field by enabling the non-invasive, longitudinal study of tau accumulation in living individuals. This capability is critical for early and differential diagnosis, monitoring disease progression, and evaluating the efficacy of novel anti-tau therapeutic interventions.[3][7]

Mechanism of Action of this compound

This compound, also known as [18F]AV-1451, is a second-generation PET radiotracer.[1] Its mechanism of action is centered on its high binding affinity for the paired helical filaments (PHFs) of aggregated tau protein that constitute NFTs.[3][4]

The key steps in its mechanism are as follows:

-

Intravenous Administration and Blood-Brain Barrier Penetration: this compound is administered intravenously and is designed to efficiently cross the blood-brain barrier to enter the central nervous system.[3]

-

Selective Binding to Aggregated Tau: Once in the brain, this compound exhibits high-affinity binding to the beta-sheet structures characteristic of PHF-tau.[3] This specificity allows for the differentiation of tau pathology from other protein aggregates, such as amyloid-beta plaques.[3]

-

Positron Emission and Detection: The fluorine-18 (B77423) radioisotope in the this compound molecule decays by positron emission.[4] These emitted positrons annihilate with nearby electrons, producing two 511 keV gamma photons that travel in opposite directions and are detected by the PET scanner. This process allows for the three-dimensional mapping of the tracer's distribution in the brain.

It is important to note that while this compound has a strong affinity for the tau tangles found in Alzheimer's disease, it shows lower affinity for the tau isoforms present in other tauopathies like progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD).[8][9][10] Additionally, some off-target binding has been observed in regions with high concentrations of melanin, neuromelanin, and iron, as well as to monoamine oxidase A and B (MAO-A and MAO-B), although the impact of MAO binding on clinical interpretation is not considered significant.[4][11][12]

Signaling Pathway of Tau Pathology

Caption: Signaling pathway of tau pathology and this compound binding.

Experimental Protocols for this compound PET Imaging

Standardized protocols are crucial for the reliable acquisition and interpretation of this compound PET data. The following outlines a typical experimental workflow.

Participant Preparation

-

Informed Consent: All participants must provide written informed consent in accordance with institutional and regulatory guidelines.[13]

-

Hydration: Patients are instructed to be well-hydrated before and after the scan to facilitate tracer distribution and clearance.[6]

-

Fasting: No specific fasting requirements are typically needed.

Radiotracer Administration and Image Acquisition

-

Dosage: A standard intravenous dose of 370 MBq (10 mCi) of this compound is typically administered.[6][14][15]

-

Uptake Period: Following administration, there is an uptake period to allow for tracer distribution and binding in the brain.

-

Imaging Window: PET images are typically acquired for 20 minutes, starting 80 minutes after the intravenous injection.[6][14][15]

-

Scanner: A PET/CT or PET/MR scanner is used for image acquisition. A low-dose CT or an MRI scan is performed for attenuation correction and anatomical co-registration.[6]

Image Processing and Analysis

-

Image Reconstruction: PET data are reconstructed using iterative algorithms, with corrections for attenuation, scatter, random coincidences, and radioactive decay.[16]

-

Co-registration: The PET images are co-registered with the individual's structural MRI (T1-weighted) to allow for accurate anatomical localization of tracer uptake.

-

Quantitative Analysis: The most common method for quantitative analysis is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves:

-

Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for various brain regions.

-

Reference Region: A reference region with minimal specific binding, typically the cerebellar gray matter, is used for normalization.[8]

-

SUVR Calculation: The SUVR for a given ROI is calculated by dividing the mean tracer uptake in that ROI by the mean uptake in the reference region.

-

Experimental Workflow for this compound PET Study

Caption: Experimental workflow for a this compound PET study.

Quantitative Data on this compound in Alzheimer's Disease Progression

Longitudinal studies using this compound have provided valuable quantitative insights into the progression of tau pathology in Alzheimer's disease.

Table 1: Longitudinal Change in this compound SUVR over 18 Months

| Participant Group | Baseline Global Cortical SUVR (Mean ± SE) | 18-Month Change in Global Cortical SUVR (Least Squared Mean ± SE) | p-value |

| Amyloid-β Positive | 1.35 ± 0.04 | 0.0524 ± 0.0085 | < 0.0001 |

| Amyloid-β Negative | 1.18 ± 0.01 | 0.0007 ± 0.0024 | 0.7850 |

Data adapted from a multicenter longitudinal study.[14][15]

This data demonstrates a significant increase in tau burden, as measured by this compound SUVR, over 18 months in amyloid-positive individuals, but not in amyloid-negative individuals.[14][15] The study also found that the rate of tau accumulation was associated with the baseline tau burden.[14][15]

Table 2: Correlation of this compound SUVR with Cognitive Decline

| Brain Region | Correlation with Change in MMSE Score (β coefficient) | p-value |

| Temporal Meta-ROI (Baseline SUVR) | -0.29 | 0.008 |

| Temporal Meta-ROI (Change in SUVR) | -0.14 | < 0.001 |

MMSE: Mini-Mental State Examination. Data adapted from a study on the performance of a visual read method.[13]

These findings indicate that both higher baseline tau pathology and an increase in tau pathology over time, as measured by this compound in the temporal meta-ROI, are significantly associated with a prospective decline in cognitive performance.[13]

Table 3: this compound SUVR in Different Diagnostic Groups

| Diagnostic Group | Temporal Meta-ROI SUVR (Mean ± SD) |

| Cognitively Unimpaired (Amyloid-β Negative) | N/A |

| Cognitively Unimpaired (Amyloid-β Positive) | N/A |

| Mild Cognitive Impairment (MCI) / AD Dementia (Amyloid-β Positive) | 0.46 ± 0.26 (BPND) |

| Subjective Cognitive Decline (SCD) | 0.11 ± 0.10 (BPND) |

Role in Drug Development

This compound PET is playing an increasingly important role in the development of Alzheimer's disease therapeutics. Its applications include:

-

Patient Selection for Clinical Trials: Identifying individuals with evidence of tau pathology for enrollment in trials of anti-tau therapies.

-

Target Engagement and Pharmacodynamic Assessment: Demonstrating that a drug is reaching its intended target in the brain and having a biological effect.

-

Efficacy Endpoints: Serving as a biomarker to assess the ability of a therapeutic agent to slow or halt the progression of tau pathology.

Conclusion

This compound has emerged as a powerful and indispensable tool for understanding the role of tau pathology in the progression of Alzheimer's disease.[18] By providing a non-invasive window into the living brain, this radiotracer allows for the early and accurate detection of tau deposits, the longitudinal tracking of their accumulation, and the assessment of their relationship with cognitive decline.[3][19] The quantitative data derived from this compound PET studies are crucial for advancing our understanding of Alzheimer's disease pathophysiology and for accelerating the development of effective treatments. As research continues, the applications of this compound are expected to expand, further solidifying its place as a cornerstone of Alzheimer's disease research and clinical practice.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C16H10FN3 | CID 70957463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hcplive.com [hcplive.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relationship Between 18F-Flortaucipir Uptake and Histologic Lesion Types in 4-Repeat Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alzheimer's Association International Conference [alz.confex.com]

- 12. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. Scholars@Duke publication: A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia. [scholars.duke.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. 18F-flortaucipir PET acquisition procedure [bio-protocol.org]

- 17. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. fortunejournals.com [fortunejournals.com]

The Discovery and Development of Flortaucipir F-18 (AV-1451): A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Flortaucipir F-18 (also known as AV-1451 and [¹⁸F]T807), marketed as Tauvid®, is a first-in-class radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs). The development of this compound represents a significant milestone in the in vivo assessment of tau pathology, a hallmark of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of this compound, including detailed experimental protocols, quantitative data, and a historical timeline of its progression from a promising compound to an FDA-approved diagnostic tool.

Introduction: The Unmet Need for a Tau-Specific PET Tracer

The neuropathological diagnosis of Alzheimer's disease is characterized by the presence of extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] While amyloid-beta imaging agents have been available for some time, the development of a reliable in vivo imaging agent for tau pathology was a critical unmet need. The spatiotemporal progression of NFTs, as described by the Braak staging system, correlates more closely with cognitive decline in AD than amyloid-beta burden. Therefore, a tau-specific PET tracer was sought to improve diagnostic accuracy, monitor disease progression, and serve as a biomarker in clinical trials for anti-tau therapies.

Discovery and Preclinical Development

This compound emerged from a class of pyrido-indole compounds and was initially discovered by Siemens Molecular Imaging Biomarker Research.[2] It was selected for its high binding affinity and selectivity for paired helical filament (PHF)-tau, the form of tau aggregates found in AD.[3] Avid Radiopharmaceuticals, a subsidiary of Eli Lilly and Company, further developed the compound for clinical use.[2]

In Vitro Characterization: Binding Affinity and Selectivity

This compound demonstrates a high affinity for PHF-tau, which is a combination of 3R and 4R tau isoforms.[4] Its binding affinity for tau aggregates found in other tauopathies, such as the predominantly 4R tau in Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD), and the 3R tau in Pick's disease, is significantly lower.[5][6] Off-target binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been investigated, with studies indicating weak binding at micromolar concentrations.[7][8]

Table 1: In Vitro Binding Affinities of this compound

| Target | Ligand/Method | Binding Affinity (Kd or IC50) | Reference |

| PHF-tau (AD) | [¹⁸F]Flortaucipir Autoradiography | ~0.5 nM (Kd) | [9] |

| MAO-A | [¹⁸F]Flortaucipir vs. Clorgyline | 0.25 µM (IC50) | [7] |

| MAO-B | [¹⁸F]Flortaucipir vs. Safinamide | 1.3 µM (IC50) | [7][8] |

| 4R Tau (PSP, CBD) | [¹⁸F]Flortaucipir Autoradiography | Low affinity | [5][10] |

| 3R Tau (Pick's Disease) | [¹⁸F]Flortaucipir Autoradiography | No significant binding | [5] |

Experimental Protocol: In Vitro Autoradiography on Human Brain Tissue

This protocol is a representative method for assessing the binding of this compound to human brain tissue sections.

-

Tissue Preparation:

-

Obtain postmortem human brain tissue sections (10 µm thickness) from patients with confirmed AD and from healthy controls.

-

Fix the frozen sections in 100% methanol (B129727) at room temperature for 20 minutes.

-

Air-dry the sections.

-

-

Incubation:

-

Pre-incubate the sections in a buffer solution (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4) for 30 minutes at room temperature.

-

Incubate the sections with [¹⁸F]Flortaucipir (e.g., 0.74 MBq/ml or ~20 µCi/ml) in the same buffer for 150 minutes at room temperature.

-

For competition studies, co-incubate adjacent sections with an excess of non-radioactive Flortaucipir or inhibitors of potential off-target sites.

-

-

Washing:

-

Wash the sections in buffer to remove unbound radiotracer. Washing protocols can vary, with some using stringent conditions (e.g., with ethanol) to reduce non-specific binding.

-

-

Imaging:

-

Appose the dried sections to a phosphor imaging plate overnight.

-

Scan the imaging plate using a phosphor imager to visualize the distribution of radioactivity.

-

-

Analysis:

-

Quantify the signal intensity in different brain regions and compare the binding in AD tissue versus control tissue, and in the presence and absence of competitors.

-

Radiosynthesis of this compound

The automated radiosynthesis of this compound is a crucial step for its clinical application. The most common method involves a two-step, one-pot reaction starting from the precursor N-Boc-5-(trimethylstannyl)-7-(6-nitro-3-pyridinyl)-5H-pyrido[4,3-b]indole (AV1622).[2][5][11]

Experimental Protocol: Automated Radiosynthesis

The following is a typical automated radiosynthesis protocol using a synthesis module like the Synthra RNplus.[2][5][11]

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.

-

The [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂.₂.₂).

-

-

Azeotropic Drying:

-

The solvent is removed by azeotropic distillation with acetonitrile (B52724) under a stream of nitrogen or helium at elevated temperatures (e.g., 100-110°C).

-

-

Radiofluorination:

-

The precursor AV1622 (typically ~1 mg) dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) is added to the dried [¹⁸F]fluoride-K₂.₂.₂ complex.

-

The reaction mixture is heated at a high temperature (e.g., 110°C) for a short duration (e.g., 5 minutes) to facilitate the nucleophilic aromatic substitution.

-

-

Deprotection:

-

An acid (e.g., 3 N HCl) is added to the reaction mixture, which is then heated (e.g., 100°C for 5 minutes) to remove the Boc protecting group.

-

-

Purification:

-

The crude reaction mixture is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC).

-

The fraction containing [¹⁸F]Flortaucipir is collected.

-

-

Formulation:

-

The collected fraction is diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the product.

-

The cartridge is washed with sterile water, and the final product is eluted with ethanol (B145695) and formulated in sterile saline for injection.

-

-

Quality Control:

-

The final product is tested for radiochemical purity (>99%), molar activity (typically 247.9-384.8 GBq/µmol), pH, and absence of residual solvents and endotoxins.[11]

-

Caption: Automated Radiosynthesis of this compound.

Clinical Development and Pivotal Trials

The clinical development of this compound involved several phases to establish its safety and efficacy as a diagnostic imaging agent.

Caption: Key Milestones in the Development of this compound.

Pivotal Phase 3 Study (A16)

The pivotal Phase 3 study (NCT02516046) was a key component of the New Drug Application (NDA) submitted to the FDA.[12][13][14]

-

Study Design: This was a PET-to-autopsy correlation study. It enrolled end-of-life patients with a range of cognitive statuses (from cognitively normal to dementia).[13] Participants underwent this compound PET imaging, and after their death, their brains were autopsied.[12]

-

Primary Endpoints: The study aimed to determine the correlation between the in vivo PET signal and the postmortem neuropathological assessment of tau pathology (Braak staging) and overall AD neuropathologic change.[13]

-

Results: The study met its primary endpoints, demonstrating that this compound PET imaging had high sensitivity and specificity for predicting advanced Braak stage (V/VI) tau pathology.[13]

Clinical PET Imaging Protocol

The following is a standardized protocol for this compound PET imaging in a clinical setting.

-

Patient Preparation: No special preparation is required. Patients should be well-hydrated.

-

Radiotracer Administration: A single intravenous bolus injection of 370 MBq (10 mCi) of this compound is administered.[15]

-

Uptake Period: There is a waiting period of 80 to 100 minutes after injection to allow for sufficient uptake of the tracer in the brain and clearance from the blood.[16]

-

Image Acquisition: A 20-minute PET scan of the brain is acquired.[15] The patient should be positioned comfortably with their head stabilized to minimize motion artifacts.

-

Image Reconstruction and Analysis: Images are reconstructed using standard algorithms. The uptake of the tracer is quantified using the Standardized Uptake Value Ratio (SUVR), typically with the cerebellar gray matter as the reference region.

Caption: Standardized Workflow for this compound PET Imaging.

Quantitative In Vivo Data

Clinical studies have consistently shown significantly higher this compound uptake in the brains of individuals with AD compared to healthy controls, particularly in regions known to accumulate tau pathology.

Table 2: Representative this compound SUVR Values in Clinical Studies

| Brain Region | Alzheimer's Disease (SUVR) | Healthy Controls (SUVR) | Reference |

| Entorhinal Cortex (Braak I/II) | Elevated | Baseline | [1] |

| Fusiform Cortex (Braak III) | Elevated | Baseline | [1] |

| Inferior Temporal Cortex (Braak IV) | Significantly Elevated | Baseline | [1] |

| Superior Parietal Cortex (Braak V) | Significantly Elevated | Baseline | [1] |

| Precentral Cortex (Braak VI) | Elevated in advanced stages | Baseline | [1] |

Note: SUVR values are relative and can vary based on the specific study population, image analysis methodology, and reference region used.

Regulatory Approval and Conclusion

Based on the robust data from the clinical development program, particularly the A16 pivotal study, the FDA granted approval for this compound (Tauvid®) in May 2020 for PET imaging of tau pathology in adult patients with cognitive impairment being evaluated for Alzheimer's disease.[4][12][17][18][19]

The discovery and development of this compound have provided a critical tool for the neuroscience research community and for clinicians involved in the diagnosis of Alzheimer's disease. It allows for the in vivo visualization of a key pathological hallmark of the disease, offering insights into disease mechanisms and serving as a valuable biomarker for the development of new therapies. Future research will continue to refine the use of this compound and other tau PET tracers in the early and differential diagnosis of neurodegenerative diseases.

References

- 1. 18F-Flortaucipir PET/MRI Correlations in Nonamnestic and Amnestic Variants of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship Between 18F-Flortaucipir Uptake and Histologic Lesion Types in 4-Repeat Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation [inis.iaea.org]

- 9. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Lilly Announces Positive Phase 3 Results in Study of Flortaucipir PET Imaging Agent [prnewswire.com]

- 14. Lilly's tau PET tracer hits goals in late-phase trial | MedTech Dive [medtechdive.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. This compound | C16H10FN3 | CID 70957463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. Methodology for Quantitative Rapid Multi-Tracer PET Tumor Characterizations [thno.org]

- 19. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

Flortaucipir (¹⁸F): A Technical Guide to its Specificity for Paired Helical Filament Tau

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Flortaucipir (¹⁸F), a PET radiotracer for in vivo imaging of tau pathology. It consolidates key findings on its specificity for paired helical filament (PHF)-tau, off-target binding profile, and the experimental methodologies used for its validation.

Binding Affinity and Specificity for PHF-Tau

Flortaucipir (¹⁸F), also known as AV-1451 or T807, demonstrates high affinity and specificity for the aggregated tau protein found in neurofibrillary tangles (NFTs) characteristic of Alzheimer's disease (AD). In vitro autoradiography studies on human brain tissue from AD patients have shown that the signal from Flortaucipir (¹⁸F) correlates significantly with the density of PHF-tau as determined by immunohistochemistry.[1] The binding affinity is reported to be in the low nanomolar range, with a dissociation constant (Kd) of approximately 0.5 nM for PHF-tau.[1]

While Flortaucipir (¹⁸F) is a robust biomarker for AD-related tau pathology, its affinity for tau aggregates in non-AD tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), is considerably lower.[2] This difference in binding is attributed to the distinct conformational structures of tau filaments in these disorders, which are primarily straight filaments as opposed to the paired helical filaments found in AD.

Quantitative Binding Data

The following tables summarize the quantitative data on the binding affinity and in vivo uptake of Flortaucipir (¹⁸F).

| Parameter | Value | Target | Method | Reference |

| Dissociation Constant (Kd) | ~0.5 nM | PHF-Tau (AD) | In Vitro Autoradiography | [1] |

| IC₅₀ | 1.3 µM | MAO-B | Competition Binding Assay | [3] |

Table 1: In Vitro Binding Affinities of Flortaucipir (¹⁸F)

| Brain Region | SUVR (AD vs. Controls) | Condition | Reference |

| Neocortical Regions | Significantly Higher | Alzheimer's Disease | [2] |

| Globus Pallidus | Elevated | Progressive Supranuclear Palsy | [4] |

| Basal Ganglia, Thalamus, Choroid Plexus | Elevated (Off-target) | Healthy Controls & AD | [5][6] |

Table 2: In Vivo Flortaucipir (¹⁸F) PET Standardized Uptake Value Ratios (SUVRs)

Off-Target Binding Profile

A critical aspect of any PET tracer is its off-target binding profile. Flortaucipir (¹⁸F) exhibits notable off-target binding to several brain structures, which can complicate the interpretation of PET images. This binding is observed in regions typically devoid of tau pathology in the early stages of AD.

Known off-target binding sites include:

-

Neuromelanin-containing cells: Substantia nigra.[2]

-

Melanin-containing cells: [2]

-

Choroid plexus: [6]

-

Meninges and skull: [7]

-

Monoamine Oxidase (MAO): While initial concerns were raised due to structural similarities with MAO inhibitors, subsequent studies suggest that binding to MAO-A and MAO-B is unlikely to significantly impact the PET signal in cortical regions relevant for AD diagnosis.[3]

The off-target binding in some of these regions has been shown to correlate with age.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the typical experimental protocols used to assess the specificity of Flortaucipir (¹⁸F).

In Vitro Autoradiography

This technique is used to visualize the binding of Flortaucipir (¹⁸F) on postmortem brain tissue sections.

Protocol:

-

Tissue Preparation: 10 µm-thick frozen human brain sections are mounted on glass slides.

-

Incubation: Slides are incubated with [¹⁸F]Flortaucipir (e.g., 10 μCi/ml in phosphate-buffered saline) for a defined period (e.g., 60 minutes) at room temperature.

-

Washing: To remove non-specifically bound tracer, slides are washed in a series of buffer solutions (e.g., PBS with and without ethanol) for varying durations.

-

Drying and Exposure: Slides are dried and exposed to a phosphor imaging plate or film for a specified time to detect the radioactive signal.

-

Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms are analyzed to quantify the tracer binding in different brain regions.

Immunohistochemistry (IHC) for Tau Pathology

IHC is performed on adjacent tissue sections to correlate the Flortaucipir (¹⁸F) binding signal with the actual presence of tau pathology.

Protocol:

-

Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites, often involving heat-induced epitope retrieval.

-

Blocking: Non-specific antibody binding is blocked using a serum-based solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated tau, such as:

-

AT8: Recognizes tau phosphorylated at Ser202 and Thr205.

-

PHF-1: Recognizes tau phosphorylated at Ser396 and Ser404. Antibodies are typically diluted in a suitable buffer and incubated overnight at 4°C.[8]

-

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) or a fluorescent dye.

-

Microscopy: Stained sections are imaged using a microscope to assess the distribution and density of tau pathology.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with Flortaucipir (¹⁸F) allows for the non-invasive visualization and quantification of tau pathology in living subjects.

Protocol:

-

Radiotracer Administration: A bolus of Flortaucipir (¹⁸F) (typically around 10 mCi) is injected intravenously.[9]

-

Uptake Period: A specific uptake period is allowed for the tracer to distribute and bind to its target in the brain.

-

Image Acquisition: Dynamic or static PET scans are acquired. A common acquisition window for static imaging is 80-100 minutes post-injection.[9][10]

-

Image Reconstruction: The raw PET data is reconstructed into 3D images using algorithms such as Ordered Subset Expectation Maximization (OSEM). Corrections for attenuation, scatter, and random coincidences are applied.

-

Image Analysis:

-

PET images are co-registered to the subject's anatomical MRI.

-

Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with low specific binding, such as the cerebellar gray matter.

-

Kinetic modeling can be applied to dynamic scan data to estimate binding parameters like the distribution volume ratio (DVR).

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Binding profile of Flortaucipir (¹⁸F).

Caption: Workflow for validating Flortaucipir (¹⁸F).

References

- 1. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.alz.washington.edu [files.alz.washington.edu]

- 10. Assessment of Tau Pathology as Measured by 18F-THK5317 and 18F-Flortaucipir PET and Their Relation to Brain Atrophy and Cognition in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Flortaucipir F-18 in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flortaucipir F-18 (also known as [18F]AV-1451 or [18F]T807) is a radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain.[1] Its primary indication is to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD).[2] The accumulation of NFTs, along with β-amyloid plaques, are the neuropathological hallmarks of AD.[3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound in the brain, detailing its mechanism of action, experimental protocols for its use in PET imaging, and quantitative data on its binding and distribution.

Mechanism of Action

This compound is a small indole (B1671886) molecule labeled with the radioactive isotope fluorine-18. Following intravenous administration, it crosses the blood-brain barrier and binds with high affinity to the paired helical filament (PHF) tau that constitutes NFTs in the brains of AD patients.[2][4] The dissociation constant (Kd) for this binding is 0.57 nM.[2] This specific binding allows for the in vivo visualization and quantification of tau pathology using PET.[4]

It is important to note that this compound also exhibits off-target binding to other structures in the brain, including neuromelanin, melanin, iron, and monoamine oxidase (MAO-A and MAO-B).[5][6][7] This can lead to signal in regions not typically associated with AD tau pathology, such as the basal ganglia, thalamus, and choroid plexus.[8]

Signaling Pathway of this compound Binding

Experimental Protocols

The following sections detail the standardized procedures for conducting this compound PET imaging studies.

Patient Preparation and Dosage

Patients are typically instructed to be well-hydrated before and after the scan.[9] The recommended dose of this compound is 370 MBq (10 mCi), administered as a bolus intravenous injection.[2]

Image Acquisition

PET imaging is initiated approximately 80 to 100 minutes after the administration of the radiotracer.[2][10] A 20-minute brain PET scan is typically acquired in three-dimensional (3D) mode.[9][10] For dynamic studies aimed at kinetic modeling, scanning may begin immediately after injection and continue for up to 130 minutes.[3][11]

Image Processing and Analysis

The acquired PET data is reconstructed with appropriate corrections. For quantitative analysis, the PET images are often co-registered with the patient's T1-weighted MRI to allow for the definition of volumes of interest (VOIs).[3]

Several methods are used for the quantitative analysis of this compound PET data:

-

Standardized Uptake Value Ratio (SUVR): This is a widely used semi-quantitative method. The SUVR is calculated by normalizing the tracer uptake in a target region to that of a reference region, typically the cerebellar crus or inferior cerebellar gray matter.[12][13] The optimal time window for SUVR calculation is generally considered to be 80-100 minutes post-injection.[3]

-

Kinetic Modeling: More complex analyses involve dynamic PET data and compartmental models to estimate parameters like the distribution volume ratio (DVR) and binding potential (BPND). The reversible two-tissue compartmental model (2T4k_VB) has been identified as a preferred model for describing the in vivo kinetics of this compound.[3] Various linearization and basis function approaches, such as the Logan plot, simplified reference tissue model (SRTM), and receptor parametric mapping (RPM), are also employed.[3][12]

Experimental Workflow

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacokinetics of this compound.

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Recommended Dose | 370 MBq (10 mCi) | [2] |

| Time to Imaging | 80 - 100 minutes post-injection | [2][10] |

| Blood Clearance | <10% of injected radioactivity at 5 min<5% of injected radioactivity at 10 min | [2] |

| Parent Compound in Circulation (80-100 min) | 28% - 34% | [2] |

| Primary Clearance Routes | Hepatobiliary and renal excretion | [2] |

Binding Characteristics

| Parameter | Value | Target | Reference |

| Dissociation Constant (Kd) | 0.57 nM | Paired Helical Filament (PHF) Tau | [2] |

| Binding in AD vs. Controls | Significantly higher in AD patients in tau-specific regions | Aggregated Tau | [3] |

| Off-Target Binding | Present in basal ganglia, thalamus, choroid plexus | Neuromelanin, MAO, Iron | [6][8] |

Quantitative Analysis Metrics in Alzheimer's Disease vs. Controls

| Metric | AD Patients (Mean ± SD) | Controls (Mean ± SD) | Brain Region | Reference |

| BPND | 0.46 ± 0.25 | 0.06 ± 0.21 | Entorhinal Cortex | [14] |

| BPND | 0.46 ± 0.26 | 0.11 ± 0.10 | Braak III–IV | [14] |

| BPND | 0.38 ± 0.29 | 0.07 ± 0.07 | Braak V–VI | [14] |

| SUVR (High Tau Threshold) | > 1.46 | - | AD-signature weighted neocortical | [15] |

BPND: Non-displaceable Binding Potential; SUVR: Standardized Uptake Value Ratio

Conclusion

This compound is a valuable tool for the in vivo assessment of tau pathology in the brain. Understanding its pharmacokinetic profile, including its specific binding to NFTs and its known off-target binding, is crucial for accurate image interpretation and quantitative analysis. The standardized protocols for patient preparation, dose administration, and image acquisition, coupled with appropriate quantitative analysis methods, ensure the reliable and reproducible use of this compound in both research and clinical settings. This technical guide provides a foundational understanding for professionals involved in the use of this important neuroimaging agent.

References

- 1. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. Spatially constrained kinetic modeling with dual reference tissues improves 18F-Flortaucipir PET in studies of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

Flortaucipir F-18: A Technical Guide for Researchers in Early-Stage Alzheimer's Disease

Introduction